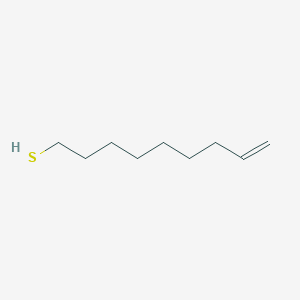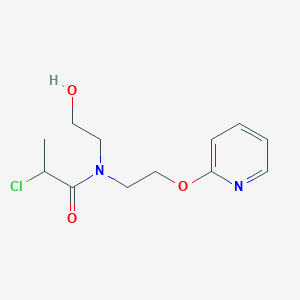
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic compound with a unique structure that combines a pyrazole ring with a piperidine moiety and a fluoroethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
The synthesis of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.
Attachment of the piperidine moiety: The final step involves the acylation of the pyrazole ring with a piperidine derivative, typically using a coupling reagent such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its effects on various biological systems, including its potential as an anti-inflammatory, analgesic, or anticancer agent.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms, helping to elucidate the roles of specific proteins or signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
作用机制
The exact mechanism of action of 1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine depends on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of specific signaling cascades, leading to changes in cellular functions.
相似化合物的比较
1-(2-Fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
2-(4-(2-Fluoroethyl)piperidin-1-yl)ethan-1-amine: This compound shares the fluoroethyl and piperidine moieties but differs in the core structure.
2-chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-one: This compound has a similar piperidine and fluoroethyl group but includes a chloro substituent and a different core structure.
2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol: This compound also contains the fluoroethyl and piperidine groups but has an alcohol functional group instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-4-7-16-8-9(13)10(14-16)11(17)15-5-2-1-3-6-15/h8H,1-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJUWXHPLKATME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C=C2N)CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B2499102.png)


![1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2499108.png)
![ethyl 1-(2-methylphenyl)-6-oxo-4-[(phenylcarbamoyl)methoxy]-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2499111.png)

![1,3-Dimethyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2499114.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-2-phenylacetamide](/img/structure/B2499116.png)



![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)

